1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
Description
This compound features a 4-membered azetidine ring substituted with a 2H-1,2,3-triazole moiety at the 3-position and a 4-chlorophenyl group attached to an ethanone backbone. The 4-chlorophenyl substituent introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c14-11-3-1-10(2-4-11)7-13(19)17-8-12(9-17)18-15-5-6-16-18/h1-6,12H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLGCJNSSOZQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling with Chlorophenyl Group: The final step involves coupling the triazole-azetidine intermediate with a chlorophenyl ethanone derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently.
Scientific Research Applications
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The azetidine ring may contribute to the compound’s binding affinity and specificity. The chlorophenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Azetidine Derivatives
- 3-(4-Fluoro-3-Methylphenyl)-1-[3-(2H-1,2,3-Triazol-2-yl)Azetidin-1-yl]Propan-1-One (CAS 2194845-93-5) Structure: Replaces the 4-chlorophenyl group with a 4-fluoro-3-methylphenyl moiety and extends the ethanone to propan-1-one. Properties: Increased molecular weight (288.32 g/mol vs. ~271–289 g/mol for others) and enhanced lipophilicity due to the fluorine atom. Fluorine may improve metabolic stability and target binding . Applications: Not explicitly stated, but fluorinated analogs are common in CNS-targeting drugs due to blood-brain barrier penetration .
Triazole-Ethanone Derivatives with Varied Heterocycles
- 1-[1-(3-Chloro-4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-2,2,2-Trifluoroethan-1-One (CAS 1271563-43-9) Structure: Substitutes azetidine with a trifluoroethanone group. Molecular weight: 289.64 g/mol . Synthesis: Likely via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a standard triazole-forming reaction .
- 2-(4-Chlorophenyl)-1-(2-Thioxothiazolidin-3-yl)Ethan-1-One (CAS 863324-41-8) Structure: Replaces azetidine with a thiazolidine-2-thione ring. Properties: The thione group introduces sulfur-based reactivity (e.g., disulfide formation) and may enhance metal-binding capacity. Molecular weight: 271.79 g/mol . Biological Relevance: Thiazolidinones are associated with antimicrobial and antidiabetic activities .
Chlorophenyl-Triazole Derivatives with Additional Substituents
- 1-(4-Chlorophenyl)-2-(3,5-Dibromo-1H-1,2,4-Triazol-1-yl)Ethan-1-One (CAS 914350-25-7)
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogs.
Biological Activity
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one, a compound featuring a triazole and azetidine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on diverse sources.
The compound is synthesized through a series of reactions involving the formation of triazole and azetidine rings. The synthetic route typically includes:
- Formation of the Triazole Ring : Achieved via Huisgen cycloaddition between an azide and an alkyne.
- Synthesis of the Azetidine Ring : Involves cyclization reactions with suitable precursors.
- Coupling Reactions : The triazole and azetidine intermediates are coupled with a chlorophenyl derivative.
The resulting compound has a molecular formula of and a molecular weight of approximately 285.74 g/mol.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing signaling pathways.
- DNA Interaction : Possible interactions with DNA could alter gene expression and cellular proliferation.
Pharmacological Applications
Research indicates that this compound exhibits potential in various therapeutic areas:
- Anticancer Activity : Studies have shown that related triazole compounds can inhibit cancer cell growth. For instance, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against different cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells .
- Antimicrobial Properties : The triazole moiety is known for its antimicrobial activity. Compounds with similar structures have been evaluated for their efficacy against bacterial and fungal strains.
- Neuroprotective Effects : Some studies suggest that triazole-containing compounds may have neuroprotective effects by inhibiting acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the biological activity of triazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
